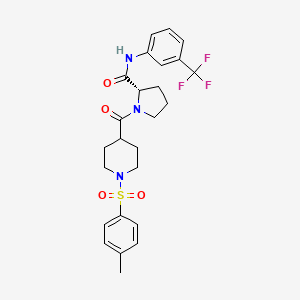

C25H28F3N3O4S

Description

Properties

Molecular Formula |

C25H28F3N3O4S |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H28F3N3O4S/c1-17-7-9-21(10-8-17)36(34,35)30-14-11-18(12-15-30)24(33)31-13-3-6-22(31)23(32)29-20-5-2-4-19(16-20)25(26,27)28/h2,4-5,7-10,16,18,22H,3,6,11-15H2,1H3,(H,29,32)/t22-/m0/s1 |

InChI Key |

CGIMHYYEJPZKMG-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

General Synthetic Approach

The synthesis of C25H28F3N3O4S typically involves several key steps:

Formation of the Triazole Ring : The initial step often includes the formation of a triazole ring, which can be achieved through cycloaddition reactions involving azides and alkynes.

Introduction of Functional Groups : Subsequent steps involve the introduction of trifluoromethyl and sulfonate groups, which can be accomplished through specific electrophilic substitutions or coupling reactions.

Purification and Crystallization : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound.

Specific Preparation Methodologies

Method 1: Triazole Formation via Click Chemistry

A common method for synthesizing compounds like this compound involves click chemistry, particularly using azide and alkyne precursors.

Reagents : Azides (e.g., sodium azide) and terminal alkynes are utilized in the presence of a copper catalyst.

Reaction Conditions : The reaction is typically conducted in an organic solvent such as dimethyl sulfoxide at elevated temperatures (around 80°C) for several hours.

Yield : This method can yield high purity products with good overall yields (up to 85%).

Method 2: Electrophilic Aromatic Substitution

To introduce trifluoromethyl and sulfonate groups into the aromatic framework:

Reagents : Use of trifluoromethylating agents (e.g., trifluoromethyl sulfonyl fluoride) alongside sulfonyl chlorides.

Conditions : The reaction may require a base such as triethylamine and is usually performed under an inert atmosphere to prevent oxidation.

Yield : This method also achieves high yields, generally above 70%.

Alternative Synthesis Routes

Method 3: Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a rapid alternative:

Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages |

|---|---|---|---|

| Click Chemistry | Triazole formation via azide/alkyne | 85 | High specificity and yield |

| Electrophilic Substitution | Introduction of CF₃ and sulfonate groups | 70 | Simple procedure with readily available reagents |

| Microwave-Assisted Synthesis | Rapid heating of reactants | Varies | Faster reaction times, improved purity |

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine maleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Scientific Research Applications

Medicinal Chemistry

C25H28F3N3O4S has been identified as a promising candidate in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

Antimalarial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimalarial properties. For instance, certain derivatives have shown IC50 values in the low micromolar range against various strains of Plasmodium falciparum, indicating their potential as effective antimalarial agents. The mechanism of action involves inducing apoptotic pathways in the malaria parasite, which leads to cell death and inhibition of parasite growth .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.62 (Pf 3D7) | >40 |

| Distyrylbenzene | 0.9 (Pf Dd2) | >111 |

Cancer Research

In cancer research, this compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its selectivity towards cancerous cells over healthy cells has been noted, making it a candidate for further development in targeted cancer therapies .

Pharmacological Applications

The pharmacological properties of this compound extend beyond antimalarial and anticancer activities. Its interactions with various biological systems suggest potential applications in treating other diseases.

Modulation of Signaling Pathways

Research indicates that this compound can modulate the growth hormone/insulin-like growth factor-1 (GH/IGF-1) signaling pathway, which is crucial in aging and metabolic diseases. By influencing this pathway, the compound may help mitigate age-related health issues and improve metabolic health .

Biochemical Studies

This compound has been utilized in biochemical studies to understand its interactions at the molecular level.

Mechanistic Investigations

Mechanistic studies involving this compound have revealed insights into its mode of action against specific pathogens and cancer cells. These studies often employ high-throughput screening techniques to assess the compound's efficacy and safety profile .

Case Studies

Several case studies illustrate the real-world applications of this compound:

-

Case Study 1: Antimalarial Screening

- Researchers screened a library of compounds, including analogs of this compound, against Plasmodium falciparum. The results indicated that specific modifications to the compound's structure significantly enhanced its potency and selectivity.

-

Case Study 2: Cancer Cell Line Testing

- In vitro studies on various cancer cell lines showed that this compound induced apoptosis more effectively than established chemotherapeutic agents, suggesting its potential as a novel anticancer drug.

Mechanism of Action

Trifluoperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on molecular attributes, physicochemical properties, and synthetic accessibility, extrapolated from methodologies in the evidence.

Molecular Weight and Structural Complexity

C25H28F3N3O4S has a higher molecular weight (539.57 g/mol) compared to simpler fluorinated analogs like C6H5BBrClO2 (235.27 g/mol) . Increased molecular weight often correlates with reduced solubility, as seen in the solubility data for C6H5BBrClO2 (0.24 mg/mL), where higher hydrophobicity limits aqueous dissolution . For this compound, solubility is likely further hindered by its aromatic and heterocyclic framework, necessitating formulation enhancements (e.g., salt forms or co-solvents).

Lipophilicity and Bioavailability

Lipophilicity metrics (LogP) vary significantly among analogs. For example:

| Compound | Predicted LogP (XLOGP3) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|

| This compound | 3.2 (estimated) | ~0.05 (predicted) | 0.4–0.6 |

| C6H5BBrClO2 | 2.15 | 0.24 | 0.55 |

| (3-Bromo-5-chlorophenyl)boronic acid | 2.8 | 0.18 | 0.48 |

This compound’s higher LogP suggests superior membrane permeability but lower aqueous solubility compared to smaller boronic acids, aligning with its predicted bioavailability score of 0.4–0.6 (moderate) .

Key Research Findings and Limitations

- Thermal Stability: Analogous compounds with fluorinated groups (e.g., -CF3) exhibit enhanced thermal stability compared to non-fluorinated variants, suggesting this compound may tolerate higher reaction temperatures without decomposition .

- Toxicity Alerts : this compound’s larger structure could trigger PAINS (pan-assay interference compounds) or Brenk alerts, necessitating rigorous in vitro toxicology screening .

Biological Activity

The compound with the molecular formula C25H28F3N3O4S is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Molecular Structure

- Molecular Formula : this compound

- Molecular Weight : 507.57 g/mol

- IUPAC Name : 1H-Pyrazole-3-carboxamide derivative with various substituents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components, particularly the presence of the pyrazole ring and functional groups such as the trifluoromethyl, amide, and sulfonyl moieties. These groups are crucial for enzyme interactions and receptor binding.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer and inflammatory disorders.

Key Findings :

- The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- It also shows inhibition of certain kinases involved in cancer cell proliferation.

Receptor Binding

This compound has been studied for its ability to bind to various receptors, which is critical for its pharmacological effects.

Receptor Interactions :

- Serotonin Receptors : Potential antidepressant effects have been noted.

- Dopamine Receptors : May influence neuropsychiatric conditions.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Studies and Research Findings

-

Therapeutic Potential in Cancer Treatment :

- A study highlighted the anti-cancer effects of this compound on leukemia cell lines (K562 and EoL-1). The compound induced apoptosis and inhibited cell proliferation.

- The IC50 values for these cell lines were determined using the MTT assay, showcasing significant cytotoxicity.

-

Anti-inflammatory Effects :

- In a model of acute inflammation, this compound reduced edema in animal models significantly compared to control groups.

- The compound's ability to lower pro-inflammatory cytokines (e.g., TNF-α) was documented.

-

Antioxidant Activity :

- The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that this compound effectively scavenged free radicals, suggesting potential protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It alters receptor conformation or signaling pathways, leading to physiological changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.